3-methyl-N-tosylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-tosylbenzamide is a chemical compound that has gained significant attention in scientific research in recent years. It is a member of the benzamide family and is commonly used as a starting material in the synthesis of various compounds. The compound is also known for its unique biochemical and physiological effects, making it an attractive target for further research.
Scientific Research Applications
- Application : 3-methyl-N-tosylbenzamide has been employed in metal-free transamidation reactions. When reacted with (NH₄)₂CO₃, it yields primary amides efficiently under mild conditions .
- Outcome : The compound successfully couples with tertiary amines, leading to the formation of secondary amines .
Transamidation Reactions
C–N Bond Cleavage
Nitrile Synthesis
Mechanism of Action
Target of Action
3-Methyl-N-tosylbenzamide is primarily involved in the synthesis of acyl azide, urea, and iminophosphorane . It serves as a key intermediate in these reactions, contributing to the formation of these compounds .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, in the synthesis of acyl azide, 3-methyl-N-phenylbenzamide is converted into 3-methylbenzoyl azide . This transformation involves a reaction with sodium azide, leading to changes in the molecular structure of the compound .
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of acyl azide, urea, and iminophosphorane . These compounds are involved in various biochemical processes, suggesting that 3-methyl-N-tosylbenzamide could indirectly influence multiple pathways.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-methyl-N-tosylbenzamide is currently limited. The compound’s solubility, stability, and reactivity suggest that it could be absorbed and distributed in the body to some extent
Result of Action
The action of 3-methyl-N-tosylbenzamide results in the formation of compounds like acyl azide, urea, and iminophosphorane . These compounds have various applications in chemical synthesis and could influence cellular processes in different ways.
Action Environment
The action of 3-methyl-N-tosylbenzamide can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by temperature, pH, and the presence of other chemicals . Understanding these influences is crucial for optimizing the use of 3-methyl-N-tosylbenzamide in chemical reactions.
properties
IUPAC Name |
3-methyl-N-(4-methylphenyl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-11-6-8-14(9-7-11)20(18,19)16-15(17)13-5-3-4-12(2)10-13/h3-10H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMGBACUPNNDSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49736929 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.